2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
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Overview
Description
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups will yield amines.
Scientific Research Applications
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also contains a thiophene moiety and has been studied for its biological activity.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have shown a wide range of pharmacological activities.
Uniqueness
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is unique due to the combination of its phenoxy, thiophene, and pyrazole moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS No. 2034366-20-4) is a synthetic compound that incorporates a phenoxy group, a thiophene ring, and a pyrazole moiety. This unique structure suggests potential for diverse biological activities, making it an interesting subject for pharmacological research.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.43 g/mol
- IUPAC Name : 2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains. For instance, studies have shown that pyrazole-thiophene derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Compound C | P. mirabilis | 20 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in various studies. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic efficacy in inflammatory conditions .
Case Study:
In a study evaluating the anti-inflammatory activity of related pyrazole compounds, several derivatives demonstrated significant inhibition of TNF-α at concentrations as low as 10 µM, indicating a promising avenue for further research into their use as anti-inflammatory agents .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets involved in inflammatory and infectious pathways. The thiophene and pyrazole rings are believed to play crucial roles in modulating these interactions.
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-25(22,13-11-23-16-4-2-1-3-5-16)18-8-10-20-9-6-17(19-20)15-7-12-24-14-15/h1-7,9,12,14,18H,8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBFPZTYMYZVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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